molecular formula C17H17NO4 B5668924 4-propylphenyl 4-methyl-3-nitrobenzoate

4-propylphenyl 4-methyl-3-nitrobenzoate

Cat. No.: B5668924
M. Wt: 299.32 g/mol
InChI Key: YPPLKZXQEFSETD-UHFFFAOYSA-N
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Description

4-Propylphenyl 4-methyl-3-nitrobenzoate is an aromatic ester featuring a nitro group at the 3-position and a methyl group at the 4-position of the benzoate moiety, with a 4-propylphenyl ester substituent. This compound is structurally tailored for applications in polymer science, particularly as a nucleating or clarifying agent. The 4-propylphenyl group enhances compatibility with non-polar polymer matrices like isotactic polypropylene (iPP), while the nitro group contributes to electron-deficient aromatic interactions, influencing crystallization behavior .

Properties

IUPAC Name

(4-propylphenyl) 4-methyl-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-3-4-13-6-9-15(10-7-13)22-17(19)14-8-5-12(2)16(11-14)18(20)21/h5-11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPLKZXQEFSETD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Structure CAS RN Key Features Applications Reference
4-Propylphenyl 4-methyl-3-nitrobenzoate Benzoate ester with 4-propylphenyl, 4-methyl, 3-nitro Not provided High compatibility with iPP; nitro group enhances electron-deficient interactions Polymer nucleation/clarification
Methyl 4-methyl-3-nitrobenzoate Methyl ester of 4-methyl-3-nitrobenzoic acid 7356-11-8 Lower molecular weight (195.17 g/mol); simpler ester group Intermediate in organic synthesis
N,N′,N′′-Tris-isopentyl-1,3,5-benzene-tricarboxamide Tricarboxamide with isopentyl chains Not provided Strong hydrogen-bonding capacity; high nucleation efficiency in iPP High-performance polymer additives
4-Methyl-3-nitrobenzaldehyde Aldehyde derivative with nitro group Not provided Reactive aldehyde group; precursor for Schiff bases or pharmaceuticals Organic synthesis intermediates

Key Comparative Insights:

Structural and Functional Differences

  • Ester vs. Carboxamide : Compared to N,N′,N′′-tris-isopentyl-1,3,5-benzene-tricarboxamide, 4-propylphenyl 4-methyl-3-nitrobenzoate lacks hydrogen-bonding amide groups, relying instead on van der Waals interactions and π-stacking (via the nitro group) for polymer matrix integration. This results in lower nucleation efficiency but improved optical clarity in iPP .
  • Nitro vs. Halogen Substituents : Methyl 4-chlorobenzoate () exhibits higher thermal stability due to the chlorine atom but lacks the nitro group’s electron-withdrawing effects, reducing its utility in charge-transfer applications .

Physical and Thermal Properties

  • The 4-propylphenyl ester group increases molecular weight and hydrophobicity compared to methyl esters (e.g., methyl 4-methyl-3-nitrobenzoate), enhancing miscibility with polyolefins .
  • Nitro-containing compounds like 4-methyl-3-nitrobenzaldehyde exhibit higher melting points than halogenated analogs due to stronger dipole-dipole interactions .

Synthetic Accessibility Methyl esters (e.g., methyl 4-methyl-3-nitrobenzoate) are typically synthesized via straightforward Fischer esterification, whereas 4-propylphenyl derivatives may require advanced coupling techniques (e.g., Mitsunobu reaction) .

Biological Relevance While (4-propylphenyl)amino derivatives show promise in inhibiting inflammatory pathways (), the ester linkage in 4-propylphenyl 4-methyl-3-nitrobenzoate likely reduces bioavailability, limiting direct pharmaceutical use .

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